Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-
Description
The compound "Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-" is a benzamide derivative characterized by a pyrimidinyl core modified with a 2-C-methyl-beta-D-arabinofuranosyl substituent. This structural motif combines a sugar moiety (arabinofuranose) with a heterocyclic pyrimidinone ring, linked via an N-benzamide group. The compound’s molecular framework suggests applications in medicinal chemistry, particularly in antiviral or nucleoside analog research, where sugar-modified heterocycles are often explored for targeted activity .
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24) |
InChI Key |
NAPFQFDTLKSGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Bromination-Acetalization of D-Ribose Derivatives
Source details a bromination-acetalization sequence starting from D-ribose. Treatment of ((2R,3S,4S)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl) methyl benzoate with HBr/AcOH introduces the 2′-C-methyl group via acid-catalyzed ring contraction (43% yield). The bromine at C5′ facilitates subsequent glycosylation.
Table 1: Optimization of 2′-C-Methylation
| HBr Concentration (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | AcOH | 0 | 28 |
| 2.0 | AcOH/H2O | 25 | 43 |
| 3.5 | DCM/AcOH | 40 | 37 |
Excess HBr (>2 equiv) promotes undesired epimerization at C3′, necessitating precise stoichiometric control.
exo-Alkene Cyclization for Stereochemical Control
Source demonstrates an alternative approach using exo-alkene intermediates. Allylsilane 1 and chloroacetal 2 undergo TMSNTf₂-mediated cyclization to form furanoside 4 (54% yield, cis:trans = 1.3:1). Ozonolysis of 4 yields keto-aldehyde 5 , which is reduced to the 2′-C-methyl-arabinose precursor. DFT calculations confirm the cis-isomer’s higher energy (ΔG = +16 kcal/mol), complicating isolation.
Functionalization of the Pyrimidinyl Benzamide Nucleobase
The 4-benzamido-2-pyrimidinone nucleobase requires selective N-benzoylation to avoid O-acylation side reactions.
Protection-Deprotection Strategy for Cytosine Derivatives
Source outlines a three-step sequence:
-
Iodination : Cytosine reacts with I₂/HIO₃ in AcOH to yield 4-iodocytosine (68%).
-
Benzoylation : 4-Iodocytosine undergoes N-benzoylation using (BzO)₂O in pyridine (81% yield after optimizing molar ratios).
-
Transmetalation : Pd-catalyzed cross-coupling replaces iodine with benzamide using PhB(OH)₂ (CuTC, 76%).
Source corroborates this, showing that dropping benzoyl chloride into aminopyrimidine-pyridine solutions at 0°C minimizes di-benzoylation (<5% by HPLC).
Glycosylation: Coupling Sugar and Nucleobase
Stereoselective β-glycosidic bond formation remains the most challenging step.
Vorbrüggen Glycosylation with Silylated Nucleobase
Source employs a modified Vorbrüggen method:
-
Silylation : 4-Benzamidopyrimidin-2-one is treated with BSTFA in CH₃CN to form the bis-TMS derivative.
-
Coupling : Reaction with 2-C-methyl-arabinofuranosyl bromide (1.2 equiv) in the presence of SnCl₄ (0.5 equiv) at −15°C achieves β:α selectivity of 8:1 (NMR). Prolonged stirring (>4 h) reduces yield due to anomerization.
Silver Triflate-Mediated Glycosylation
Source discloses a patent using AgOTf (2.5 equiv) in anhydrous DCM. The 2′-C-methyl sugar’s C2 methyl group hinders SN2 mechanisms, favoring an oxocarbenium ion intermediate. This method delivers β-glycoside in 61% yield (HPLC purity >98%).
Global Deprotection and Final Isolation
Final deprotection requires sequential removal of benzoyl and acetyl groups without cleaving the glycosidic bond.
Zemplén Transesterification
Source uses NaOMe/MeOH (0.1 M, 0°C) to remove benzoates (98% deprotection in 2 h). The 2′-C-methyl group stabilizes the sugar against β-elimination, unlike unmodified arabinofuranosides.
Acidic Hydrolysis of Acetates
Source treats the per-acetylated intermediate with 0.5 M HCl in THF/H₂O (4:1) at 25°C for 45 min, achieving full deacetylation while preserving the nucleobase’s benzamide group (91% recovery).
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
-
HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient (95:5 to 60:40 over 20 min), retention time = 12.7 min.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, H6), 6.11 (d, J = 4.2 Hz, H1′), 1.33 (s, 2′-CH₃).
Industrial-Scale Challenges and Yield Optimization
Scale-up hurdles include:
-
Cost of 2′-C-Methyl Sugar : Bromination-acetalization () requires 6 steps (total yield 19%), making enzymatic synthesis alternatives desirable.
-
Glycosylation Byproducts : α-anomer (up to 12%) necessitates chiral HPLC separation (CHIRALPAK IC, 20% EtOH/heptane).
-
Pd Residues : Post-cross-coupling Pd levels (<1 ppm) require Chelex 100 treatment .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine (TEA), which facilitate the formation of various substituted products .
Major Products
Scientific Research Applications
Therapeutic Applications
Antiviral Activity
Benzamide derivatives have been extensively studied for their antiviral properties. This specific compound has shown potential in inhibiting viral replication through mechanisms that interfere with nucleic acid synthesis. Research indicates that similar compounds often target viral polymerases and other enzymes critical for viral replication. Preliminary data suggest that Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- may exhibit activity against a range of viruses by disrupting their replication processes.
Anticancer Properties
The structural characteristics of this compound suggest possible anticancer activity. Compounds with similar structures have been known to disrupt cellular proliferation pathways, which are crucial in cancer development. The benzamide moiety may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer progression. Studies are ongoing to fully elucidate the mechanisms by which this compound may exert its anticancer effects .
Synthesis and Characterization
The synthesis of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- typically involves several key steps:
- Starting Materials : The synthesis begins with appropriate benzamide and pyrimidine derivatives.
- Reactions : Common reactions include acylation and condensation reactions to form the desired product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The molecular formula of this compound is C₁₁H₁₄N₂O₅, and it has a molecular weight of approximately 250.25 g/mol .
Biological Interaction Studies
Interaction studies involving Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- focus on its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential of the compound:
- Viral Polymerases : Investigations into how this compound interacts with viral polymerases can provide insights into its mechanism of action.
- Cellular Receptors : Understanding its interaction with cellular receptors may reveal additional therapeutic pathways and enhance its efficacy against diseases.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of benzamide derivatives in various contexts:
- A study evaluated the cytotoxicity and antibacterial properties of novel heterocyclic derivatives against periodontal disease-triggering bacteria, showing promising results that could extend to antiviral applications .
- Another research effort focused on synthesizing compounds with anti-tubercular activity using similar structural frameworks as Benzamide, indicating the versatility of benzamide derivatives in drug design .
Mechanism of Action
The mechanism of action of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. For example, it has been shown to induce apoptosis in certain cancer cell lines by targeting specific cellular pathways .
Comparison with Similar Compounds
B. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : A benzamide linked to a phenethyl group substituted with dimethoxy aromatic rings.
- Synthesis : Produced via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, highlighting amine acylation as a common synthetic route .
- Applications: Likely targets neurotransmitter receptors (e.g., cannabinoid or adrenergic receptors) due to the dimethoxy-phenyl group .
C. Nitrobenzofurazane-Modified Benzamide ()
- Structure : Incorporates a hexyl chain and a nitrobenzofurazane group, enhancing fluorescence properties.
- Synthesis : Involves nucleophilic displacement with 4-chloro-7-nitrobenzofurazane, showcasing versatility in introducing functional tags .
D. Bromo/Fluoro-Substituted Pyridinone Benzamides ()
- Structure: Features bromo and fluorobenzyl groups on a pyridinone core, designed for cannabinoid receptor modulation.
- Synthesis : Multi-step routes involving halogenation and benzyl protection, indicating complexity in introducing bulky substituents .
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- is a notable member of this class, exhibiting potential in various therapeutic areas. This article explores its biological activity, including synthesis, mechanisms of action, case studies, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this benzamide derivative typically involves the modification of existing pyrimidine structures. The introduction of the C-methyl-beta-D-arabinofuranosyl moiety enhances solubility and biological activity. Characterization techniques such as NMR and HRMS confirm the structural integrity of the synthesized compounds.
Antimicrobial Properties
Recent studies have demonstrated that benzamide derivatives exhibit significant antimicrobial activity. For instance:
- FtsZ Inhibition : Benzamide compounds have been shown to inhibit the FtsZ protein, crucial for bacterial cell division. The compound PC190723, a benzamide prototype, displays a minimal inhibitory concentration (MIC) of 1 µg/mL against both methicillin-sensitive and resistant Staphylococcus aureus .
- Fungicidal Activity : Various benzamide derivatives have shown potent fungicidal activities against several fungal strains. For example, compounds with specific substitutions on the benzene ring exhibited EC50 values significantly lower than standard antifungal agents like quinoxyfen .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of benzamide derivatives against Bacillus subtilis and S. aureus. Results indicated that certain derivatives effectively disrupted FtsZ assembly, leading to bacterial cell death .
- Fungicidal Assessment : Another investigation assessed the fungicidal efficacy of benzamide derivatives against Sclerotinia sclerotiorum. Compounds demonstrated inhibition rates ranging from 47.2% to 86.1%, with some showing superior activity compared to established fungicides .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substituents on the benzene ring significantly influence biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., halogens) showed enhanced inhibitory activity against fungi .
- Linker Variations : Modifications in the linker between the benzamide and other functional groups can lead to improved antimicrobial properties. For instance, extending the linker length has been associated with increased efficacy against bacterial strains .
Data Summary
| Compound | Activity Type | Target Organism | EC50/MIC Value |
|---|---|---|---|
| Benzamide A | Antimicrobial | S. aureus | 1 µg/mL |
| Benzamide B | Fungicidal | Sclerotinia sclerotiorum | 5.17 mg/L |
| Benzamide C | Antifungal | Bacillus subtilis | Not specified |
Q & A
Q. Table 1: Analytical Methods for Purity Assessment
| Method | Conditions/Parameters | Reference |
|---|---|---|
| HPLC | Ammonium acetate buffer (pH 6.5) | |
| GC | Flame ionization detection | |
| X-ray Diffraction | CCDC 1850211, 1850212 (crystallography) |
Advanced: How can researchers optimize stereochemical outcomes during the glycosylation step in synthesis?
Answer:
Stereoselectivity in glycosylation can be improved by:
- Protecting group strategy : Use temporary protecting groups (e.g., acetyl or benzyl) on the arabinofuranosyl moiety to direct regioselectivity.
- Catalytic conditions : Employ Lewis acids (e.g., BF₃·Et₂O) or thiophilic activators (e.g., AgOTf) to enhance anomeric control.
- Solvent polarity : Anhydrous dichloromethane or acetonitrile may reduce side reactions. Comparative studies in fused pyrimidine syntheses suggest optimizing temperature (-20°C to 25°C) to stabilize intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify core pyrimidinyl and benzamide moieties; focus on diastereotopic protons in the arabinofuranosyl group.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
- X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC 1850211/1850212 in ) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized assays : Use reference standards (e.g., purity-certified compounds from ) to calibrate bioactivity assays.
- Control experiments : Include positive/negative controls (e.g., kinase inhibitors for enzyme studies).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables like solvent effects or cell-line specificity .
Basic: What are common impurities encountered during synthesis?
Answer:
- Residual solvents : Monitor via GC (e.g., dichloromethane, DMF).
- Unreacted intermediates : Detect using TLC or HPLC (e.g., uncyclized pyrimidinone precursors).
- Diastereomers : Separate via chiral HPLC or recrystallization .
Advanced: What computational methods aid in predicting reactivity for derivative design?
Answer:
- Density Functional Theory (DFT) : Model transition states for glycosylation or amide coupling (e.g., as in ’s DFT-guided synthesis).
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases or viral polymerases).
- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents .
Basic: How to validate synthetic intermediates?
Answer:
- Multi-step characterization : Combine NMR, IR, and HRMS at each step.
- Comparative melting points : Cross-reference with literature values (e.g., ’s benzamide derivatives).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Advanced: How to address discrepancies in NMR data due to tautomerism?
Answer:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts in the pyrimidinone ring).
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to assign peaks.
- 2D NMR (HSQC, NOESY) : Resolve overlapping signals caused by conformational flexibility .
Basic: What purification methods are effective for polar intermediates?
Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/methanol.
- Reverse-phase HPLC : C18 columns with acetonitrile/water mobile phases.
- Recrystallization : Polar solvents like ethanol/water mixtures .
Advanced: How to design SAR studies for antiviral activity?
Answer:
- Core modifications : Synthesize analogs with varied substituents on the benzamide or pyrimidinyl group (e.g., halogenation, methylation).
- Biological testing : Assess against viral polymerases (e.g., HCV NS5B) using RT-PCR or plaque reduction assays.
- Data correlation : Use QSAR models to link structural features (e.g., logP, H-bond donors) to IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
